(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819839
InChI: InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-7-5-4-6-9(10)3;/h4-8,11H,12H2,1-3H3;1H
SMILES: CC1=CC=CC=C1C(C(C)C)N.Cl
Molecular Formula: C11H18ClN
Molecular Weight: 199.72 g/mol

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13819839

Molecular Formula: C11H18ClN

Molecular Weight: 199.72 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride -

Specification

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
IUPAC Name 2-methyl-1-(2-methylphenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-7-5-4-6-9(10)3;/h4-8,11H,12H2,1-3H3;1H
Standard InChI Key HTCVXLSPCQGFPQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(C(C)C)N.Cl
Canonical SMILES CC1=CC=CC=C1C(C(C)C)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a chiral center at the C1 position of the propanamine chain, conferring (R)-configuration. The ortho-tolyl group introduces steric hindrance, influencing its binding affinity in biological systems. Key structural descriptors include:

  • IUPAC Name: (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine hydrochloride.

  • Canonical SMILES: CC1=CC=CC=C1[C@@H](C(C)C)N.Cl\text{CC1=CC=CC=C1[C@@H](C(C)C)N.Cl} .

  • InChI Key: KTSORSWDZIRSHJ-LLVKDONJSA-N\text{KTSORSWDZIRSHJ-LLVKDONJSA-N}.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H18ClN\text{C}_{11}\text{H}_{18}\text{ClN}
Molecular Weight199.72 g/mol
Melting Point~200–210°C (estimated)
SolubilitySoluble in polar solvents

The hydrochloride salt enhances stability and aqueous solubility, critical for pharmacological applications .

Synthesis and Manufacturing

Enantioselective Synthesis

Synthetic routes prioritize chiral purity due to the compound’s pharmacological relevance:

  • Chiral Pool Synthesis: Utilizes naturally occurring chiral precursors to introduce stereochemistry.

  • Asymmetric Catalysis: Employ catalysts like Rh₂(esp)₂ to achieve high enantiomeric excess (ee) in reductive amination .

  • Grignard Reactions: Alkylation of o-tolylmagnesium bromide with chiral propanamine intermediates .

Industrial Scalability

Industrial production leverages continuous flow systems to optimize yield (typically 70–85%) and reduce waste . Key challenges include minimizing racemization during salt formation .

Biological Activity and Mechanisms

Neurotransmitter Modulation

The compound’s primary amine interacts with monoamine transporters, influencing serotonin and dopamine reuptake . Studies suggest potential antidepressant effects via SERT\text{SERT} inhibition .

Enzyme Interactions

  • Monoamine Oxidase (MAO) Inhibition: Structural analogs show moderate MAO-B inhibition, suggesting utility in neurodegenerative diseases .

  • Receptor Binding: Affinity for α2\alpha_2-adrenergic receptors may explain sedative effects in preclinical models .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

  • Antidepressants: Preclinical trials highlight serotonin-norepinephrine reuptake inhibition (SNRI) activity .

  • Anxiolytics: Animal models show reduced anxiety-like behaviors at doses of 10–20 mg/kg .

Organic Synthesis

The compound serves as a chiral building block for:

  • Asymmetric Catalysts: Ligands in transition-metal catalysis .

  • Peptide Mimetics: Backbone modifications to enhance bioavailability .

Comparative Analysis with Structural Analogs

CompoundSubstituentBiological ActivityKey Difference
(R)-2-Methyl-1-(m-tolyl)...Meta-tolylWeaker MAO inhibitionReduced steric hindrance
(S)-2-Methyl-1-(o-tolyl)...R → S enantiomerLower receptor affinityStereochemical selectivity
2-Methyl-1-(p-tolyl)...Para-tolylEnhanced SNRI activityImproved solubility

The ortho-tolyl group’s steric effects uniquely enhance target specificity compared to meta- and para-isomers .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 7.36–7.12 (m, 4H, aryl), 4.65 (d, 1H, -CH(NH₂)), 2.46 (s, 3H, -CH₃) .

  • Mass Spectrometry: ESI-MS m/z 164.2 [M–HCl]⁺ .

Chromatography

HPLC methods (C18 column, 70:30 MeOH/H₂O) achieve >98% purity, critical for pharmacological studies .

HazardPrecaution
Skin IrritantWear nitrile gloves, lab coat
Eye DamageUse safety goggles
Inhalation RiskFume hood required

Future Research Directions

  • Clinical Trials: Investigate pharmacokinetics and therapeutic efficacy in mood disorders.

  • Structural Optimization: Explore halogenated analogs for enhanced blood-brain barrier penetration .

  • Mechanistic Studies: Elucidate interactions with orphan GPCRs using cryo-EM .

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